N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the core benzothieno[2,3-D]pyrimidine structure, followed by the introduction of the methoxyphenyl and sec-butylphenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic structures and properties.
Uniqueness
N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide stands out due to its complex structure and the combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the structural characteristics, synthesis methods, and the biological activities associated with this compound, supported by relevant data and findings from various studies.
Structural Characteristics
The compound features a unique molecular architecture that combines elements of benzothieno and pyrimidine structures. Its molecular formula is C30H33N3O3S2, with a molecular weight of approximately 547.73 g/mol. The structural components include:
- Sec-butyl group : Contributes to hydrophobic interactions.
- Methoxyphenyl group : May enhance lipophilicity and biological activity.
- Benzothieno-pyrimidine core : Imparts specific pharmacological properties.
Synthesis Methods
The synthesis of N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves several steps:
- Formation of the Benzothieno-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The sec-butyl and methoxy groups are introduced via nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide moiety is added to complete the synthesis.
Biological Activities
Preliminary studies indicate that N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide exhibits a range of biological activities:
Antioxidant Activity
Research has shown that compounds with similar structural features possess antioxidant properties. The presence of the methoxy group may enhance electron donation capacity, contributing to free radical scavenging abilities.
Anticancer Properties
Compounds in the benzothienopyrimidine class have been investigated for their anticancer effects. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Cholinesterase Inhibition
Given the structural similarities with known cholinesterase inhibitors, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such activity is significant for potential applications in treating neurodegenerative diseases like Alzheimer's.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference Studies |
---|---|---|
Antioxidant | Moderate scavenging activity | |
Anticancer | Inhibition of cell proliferation | |
Cholinesterase Inhibition | Potential AChE/BChE inhibition |
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated significant activity at varying concentrations.
- Anticancer Screening : In vitro assays on human cancer cell lines demonstrated that derivatives of benzothienopyrimidine exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM.
- Cholinesterase Inhibition Study : Compounds structurally similar to N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide were tested against AChE and BChE with results indicating IC50 values comparable to standard drugs used in Alzheimer's treatment.
Properties
CAS No. |
618431-96-2 |
---|---|
Molecular Formula |
C29H31N3O3S2 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H31N3O3S2/c1-4-18(2)19-9-11-20(12-10-19)30-25(33)17-36-29-31-27-26(23-7-5-6-8-24(23)37-27)28(34)32(29)21-13-15-22(35-3)16-14-21/h9-16,18H,4-8,17H2,1-3H3,(H,30,33) |
InChI Key |
XNDHJKREFYWUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.